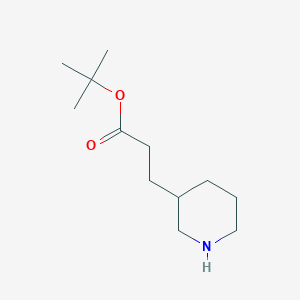

Tert-butyl 3-(piperidin-3-yl)propanoate

Description

Significance and Research Context of Piperidine (B6355638) Derivatives in Organic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.govijnrd.org Its prevalence is due to its ability to impart favorable pharmacokinetic properties to a molecule, such as improved solubility and metabolic stability. Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. lifechemicals.com

Piperidine derivatives are found in a vast array of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgajchem-a.com Prominent examples of drugs containing the piperidine moiety include Ritalin (methylphenidate) for ADHD, fentanyl for pain management, and Claritin (loratadine) for allergies. The continued exploration of piperidine derivatives in drug discovery underscores the importance of developing efficient synthetic routes to novel and diversely functionalized piperidine-containing building blocks.

Overview of Tert-butyl Esters in Advanced Synthetic Strategies

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. Tert-butyl esters are widely employed as protecting groups for carboxylic acids due to their unique stability and cleavage conditions.

The bulky tert-butyl group provides steric hindrance that protects the carbonyl group of the ester from nucleophilic attack under a variety of reaction conditions, including those that are basic or mildly acidic. A key advantage of the tert-butyl ester is its selective removal under specific acidic conditions, typically using trifluoroacetic acid (TFA), which leaves other, more sensitive, acid-labile groups intact. This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures with high precision and efficiency.

Relevance of the Tert-butyl 3-(piperidin-3-yl)propanoate Scaffold in Contemporary Organic Synthesis

The scaffold of this compound combines the advantageous features of both the piperidine ring and the tert-butyl ester. The piperidine nitrogen provides a handle for further functionalization, such as alkylation or acylation, while the propanoate side chain at the 3-position offers a point for chain extension or modification. The tert-butyl ester ensures that the carboxylic acid functionality remains inert until its deprotection is strategically desired.

This compound serves as a valuable intermediate in the synthesis of more elaborate molecules. For instance, the piperidine nitrogen can be incorporated into a larger heterocyclic system, or the deprotected propanoic acid can be coupled with amines to form amides. The 3-substituted pattern of the piperidine ring is a common motif in a number of biologically active compounds, making this scaffold particularly relevant for the synthesis of potential drug candidates.

Scope and Objectives of Academic Inquiry on this compound

Academic research focused on this compound and related structures is primarily driven by the need for novel building blocks in medicinal chemistry. The main objectives of this inquiry include:

Development of Efficient Synthetic Routes: A primary goal is to establish stereoselective and high-yielding syntheses of this compound. A common strategy involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, tert-butyl 3-(pyridin-3-yl)acrylate. nih.gov The development of milder and more efficient catalytic systems for this transformation is an ongoing area of research.

Exploration of its Synthetic Utility: Researchers are actively investigating the use of this scaffold in the synthesis of diverse molecular libraries. This involves exploring the reactivity of the piperidine nitrogen and the propanoate side chain to generate a wide range of derivatives for biological screening.

Application in Target-Oriented Synthesis: A significant objective is the application of this building block in the total synthesis of complex natural products and designed therapeutic agents that contain the 3-substituted piperidine motif. Its use as a key intermediate can significantly streamline the synthetic pathway to these target molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1250602-30-2 |

| Molecular Formula | C12H23NO2 |

| Molecular Weight | 213.32 g/mol |

| Appearance | Not explicitly documented in readily available sources |

| Boiling Point | Not explicitly documented in readily available sources |

| Melting Point | Not explicitly documented in readily available sources |

| Solubility | Expected to be soluble in common organic solvents |

Detailed Research Findings on the Synthesis of this compound

| Reaction Step | Reagents and Conditions | Key Observations |

| Precursor Synthesis | Reaction of 3-pyridinecarboxaldehyde (B140518) with a suitable phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate) via a Horner-Wadsworth-Emmons reaction, followed by esterification with tert-butanol. | This step constructs the α,β-unsaturated ester backbone. |

| Catalytic Hydrogenation | The resulting tert-butyl 3-(pyridin-3-yl)acrylate is subjected to catalytic hydrogenation. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. nih.gov | This step reduces the pyridine ring to a piperidine ring. The conditions (pressure, temperature, solvent, and catalyst) can be optimized to achieve high yield and stereoselectivity. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-piperidin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRUUGQSHWPGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes

Established Synthetic Pathways for Piperidine-Substituted Propanoates

The synthesis of piperidine-substituted propanoates is a significant area of research due to the prevalence of the piperidine (B6355638) motif in pharmaceuticals and biologically active compounds. acs.org General strategies typically involve either the formation of the piperidine ring from acyclic precursors or the modification of a pre-existing pyridine (B92270) ring. liverpool.ac.ukchemrxiv.org These pathways are often multi-step processes that require careful control of stereochemistry and functional group compatibility.

Multi-Step Approaches to the Core Structure

The construction of the tert-butyl 3-(piperidin-3-yl)propanoate core structure is not typically a single-step process. It generally involves a linear sequence of reactions to first build the functionalized piperidine ring, followed by the attachment of the propanoate side chain, or vice versa. One common retrosynthetic approach involves disconnecting the propanoate side chain, suggesting an alkylation or conjugate addition to a pre-formed piperidine synthon. An alternative strategy involves incorporating the carbon backbone of the propanoate chain into a precursor which is then cyclized to form the piperidine ring. For instance, a suitably substituted acyclic amine with a latent propanoate function can be induced to cyclize. The complexity of these routes often necessitates the use of protecting groups to mask reactive functionalities on the piperidine nitrogen or the propanoate moiety during intermediate steps.

A key strategy involves starting with a pyridine derivative that already contains the propanoate side chain at the 3-position, which is then subjected to ring reduction. For example, β-(3-pyridyl)propionic acid can be catalytically hydrogenated to yield β-(3-piperidyl)propionic acid, which can then be esterified. google.com This approach effectively installs the required carbon skeleton early in the synthetic sequence.

Strategies for Constructing the Piperidine Ring System

The formation of the piperidine ring is a cornerstone of synthetic organic chemistry, with several robust methods available for its construction.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen heterocycles, including tetrahydropyridines, which can be subsequently reduced to piperidines. nih.govwikipedia.org This reaction typically involves an acyclic diene precursor containing a nitrogen atom, which cyclizes in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a cyclic alkene with the expulsion of ethylene. wikipedia.org The substrate scope is broad, tolerating a wide range of functional groups. wikipedia.org

Intramolecular cyclization reactions are also prevalent. For instance, an intramolecular Michael addition (aza-Michael reaction) can be employed where a tethered amine attacks an α,β-unsaturated ester to form the piperidine ring. acs.orgrsc.org Other methods include metal-catalyzed cyclizations, electrophilic cyclizations, and annulation protocols that build the ring from smaller fragments. nih.gov

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Acyclic diene-amine | Forms unsaturated ring; tolerant of many functional groups. nih.govwikipedia.org |

| Intramolecular aza-Michael Addition | Base or Lewis Acid | Amine tethered to an α,β-unsaturated ester | Forms C-N bond via conjugate addition. acs.orgrsc.org |

| Annulation Protocol | Bromoethyldiphenylsulfonium triflate | Orthogonally protected diamine | Builds piperazine rings from diamines. nih.gov |

| Ring Expansion | Not applicable (rearrangement) | Prolinol derivatives | Forms C3-substituted piperidines via an aziridinium intermediate. nih.gov |

This table presents a summary of selected ring-closing strategies for forming piperidine and related nitrogen heterocycles.

Reductive amination is a highly versatile and widely used method for forming C-N bonds and constructing amine-containing rings. researchgate.net The double reductive amination (DRA) of dicarbonyl compounds (dialdehydes, ketoaldehydes, or diketones) with ammonia or a primary amine is a direct and efficient route to the piperidine skeleton. chim.it This reaction proceeds through the sequential formation and reduction of two imine (or enamine) intermediates, creating the heterocyclic ring in a single operational step. A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.netchim.it

In a different context, reductive amination can be used to build key acyclic precursors for cyclization. For example, the reductive amination of a β-keto ester can yield a 1,4-diamine, which can then be cyclized to form a substituted piperazine ring system. nih.gov

| Reductive Amination Approach | Substrates | Reducing Agent | Product | Reference |

| Double Reductive Amination (DRA) | Dicarbonyl compound + Amine/Ammonia | NaBH3CN, H2/Catalyst | Substituted Piperidine | chim.it |

| Sequential Reductive Amination | β-keto ester + Ammonium (B1175870) acetate | NaBH3CN | 1,4-diamine precursor | nih.gov |

This table provides examples of reductive amination strategies used in the synthesis of piperidine rings and their precursors.

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for accessing the corresponding piperidines. liverpool.ac.uk This approach is particularly powerful for synthesizing compounds like this compound, as a precursor such as tert-butyl 3-(pyridin-3-yl)propanoate can be synthesized first and then the aromatic ring can be reduced in a late-stage step.

A range of heterogeneous catalysts, including rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum oxide (PtO2), are commonly employed, often requiring high pressures and temperatures. liverpool.ac.ukgoogle.com However, recent advances have led to catalysts that operate under milder conditions. For example, rhodium oxide (Rh2O3) has been shown to be a highly active catalyst for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H2, 40 °C). liverpool.ac.uk Furthermore, iridium(III)-catalyzed ionic hydrogenation provides excellent tolerance for reducible functional groups such as nitro, bromo, and cyano groups, which might not be compatible with traditional hydrogenation methods. chemrxiv.orgchemrxiv.org

| Catalyst System | Hydrogen Source | Conditions | Key Advantages/Features | Reference |

| Rhodium on Carbon (Rh/C) | H₂ gas | 2.5 atm, room temperature | Effective for pyridylalkylcarboxylic acids. | google.com |

| Rhodium Oxide (Rh₂O₃) | H₂ gas | 5 bar, 40 °C | Mild conditions, broad substrate scope. | liverpool.ac.uk |

| Iridium(III) Complex | HCOOH (Formic Acid) | 40 °C | Ionic hydrogenation mechanism; tolerates sensitive functional groups. | chemrxiv.org |

| RuB Nanoparticles | H₂ gas | 3.0 MPa, 100 °C | High activity and selectivity. | researchgate.net |

This table summarizes various catalytic systems for the hydrogenation of pyridines to piperidines.

Introduction and Functionalization of the Propanoate Moiety

Once the piperidine ring is constructed, or if starting from a piperidine derivative, the tert-butyl propanoate side chain must be introduced at the 3-position. Several chemical transformations can achieve this functionalization.

One of the most direct methods is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net For the target molecule, this would involve the reaction of a piperidine derivative, where the nitrogen atom is the nucleophile, with tert-butyl acrylate. However, this would lead to substitution on the nitrogen (N-1 position). To achieve substitution at the C-3 position, one could start with a precursor that allows for the generation of a carbanion or enamine at the C-3 position, which could then react with an appropriate electrophile. A strategy for regioselective alkylation at the 3-position of piperidine involves the formation of a Δ²-piperideine (an enamine), which can be deprotonated to form an enamide anion, followed by reaction with an alkyl halide, such as tert-butyl 3-bromopropanoate. odu.edu

Alternatively, as mentioned previously, the entire side chain can be installed on a pyridine ring prior to hydrogenation. This involves the synthesis of a pyridin-3-ylpropanoate ester. This can be achieved through various cross-coupling reactions or by a Michael addition of a suitable nucleophile to 3-vinylpyridine followed by functional group manipulations. A more straightforward approach is the catalyzed reaction between an aminopyridine and an acrylate ester. For instance, ethyl 3-(pyridin-2-ylamino)propanoate can be synthesized by heating 2-aminopyridine with ethyl acrylate in the presence of an acid catalyst like trifluoromethanesulfonic acid. google.com A similar strategy could be adapted for a 3-substituted piperidine. Finally, if a 3-hydroxypiperidine precursor is available, the propanoate group can be introduced via esterification with propanoyl chloride followed by appropriate functionalization. researchgate.net

Protecting Group Chemistry Employing tert-Butyl Esters and Carbamates

The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. For a compound like this compound, which contains both a secondary amine and a carboxylic acid ester, protecting group chemistry is paramount. The tert-butyl group, in the form of a tert-butyl ester for the carboxyl group and a tert-butoxycarbonyl (Boc) carbamate for the amine, is a widely utilized protecting strategy. thieme.dewikipedia.org Its popularity stems from its stability under a variety of reaction conditions, including nucleophilic attack and reduction, while being readily removable under acidic conditions. thieme.de

The synthesis of tert-butyl esters is a critical step in the preparation of precursors for this compound. Several methods have been developed for this transformation, each with its own advantages.

Commonly employed methods include the acid-catalyzed condensation of a carboxylic acid with either tert-butanol or isobutene gas. thieme.dethieme-connect.com These reactions typically require a strong acid catalyst, such as sulfuric acid. thieme-connect.com Alternative tert-butylating agents offer milder conditions, including di-tert-butyl dicarbonate (Boc₂O), tert-butyl trichloroacetimidate, and N,N-dimethylformamide di-tert-butyl acetal. thieme-connect.com Transesterification reactions also provide a viable route. thieme-connect.com

More recent innovations have expanded the toolkit for tert-butyl ester formation. A notable development is the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has proven effective for the direct tert-butylation of free amino acids that are often insoluble in common organic solvents. thieme.dethieme-connect.comorganic-chemistry.org Another novel approach involves the palladium-catalyzed cross-coupling reaction of aryl or heteroaryl boronic acids with di-tert-butyl dicarbonate, offering a direct and convenient route to these esters. acs.org

| Method | Reagents/Catalysts | Substrate Scope | Key Features |

| Acid-Catalyzed Condensation | Carboxylic acid, tert-butanol or isobutene, H₂SO₄ | General carboxylic acids | Traditional, cost-effective method. thieme.dethieme-connect.com |

| Boc₂O Activation | Carboxylic acid, Boc₂O, DMAP | General carboxylic acids | Milder conditions compared to strong acid catalysis. thieme-connect.com |

| Triflimide Catalysis | Free amino acids, bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Free amino acids | Effective for substrates with low solubility in organic solvents. thieme.dethieme-connect.com |

| Palladium-Catalyzed Coupling | Boronic acids/esters, di-tert-butyl dicarbonate, Pd(OAc)₂, PPh₃ | (Hetero)aryl boronic acids | Novel, one-pot synthesis from boronic acid derivatives. acs.org |

This table provides a summary of selected methods for the formation of tert-butyl esters.

The strategic removal, or deprotection, of tert-butyl esters and N-Boc groups is as crucial as their installation. The standard method for cleaving both groups relies on treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). thieme.delibretexts.orgvanderbilt.edu However, the synthesis of complex molecules often requires the selective removal of one group while the other remains intact.

Achieving this selectivity can be challenging due to the similar acid liability of the two groups. organic-chemistry.orgthieme-connect.com To address this, specific reagent systems have been developed. For instance, the combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgthieme-connect.comacs.org Other mild reagents for deprotection include aqueous phosphoric acid and a system composed of the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane. organic-chemistry.orgacs.org

Interestingly, enzymatic methods have also emerged as a mild and highly selective alternative. An esterase from Bacillus subtilis and lipase A from Candida antarctica have been identified as capable of hydrolyzing a variety of tert-butyl esters of protected amino acids, leaving the N-Boc, Z, and Fmoc protecting groups untouched. nih.gov

| Reagent System | Selectivity | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Cleaves both t-butyl ester and N-Boc | Typically in CH₂Cl₂ | Standard, non-selective method. libretexts.org |

| CeCl₃·7H₂O / NaI | Cleaves t-butyl ester, preserves N-Boc | Refluxing acetonitrile | Reverses the usual selectivity under acidic conditions. organic-chemistry.orgacs.org |

| Aqueous H₃PO₄ | Mild cleavage of t-butyl esters, ethers, and carbamates | - | Environmentally benign option. organic-chemistry.org |

| Magic Blue / Et₃SiH | Mild cleavage of t-butyl esters, ethers, and carbamates | Catalytic MB•+, sacrificial silane | High yields under mild conditions. organic-chemistry.orgacs.org |

| Esterase / Lipase | Hydrolyzes t-butyl ester, preserves N-Boc, Z, Fmoc | Aqueous buffer | Biocatalytic, highly selective method. nih.gov |

This table summarizes various reagent systems for the cleavage of tert-butyl protecting groups, highlighting their selectivity.

Advanced Synthetic Approaches for Stereo- and Regioselectivity

The piperidine ring in this compound contains a stereocenter at the C3 position. The synthesis of enantiomerically pure or enriched piperidine derivatives is a major focus in medicinal and organic chemistry, driving the development of sophisticated asymmetric synthetic methods. acs.orgnih.gov

A variety of strategies are employed to control the stereochemistry of the piperidine core. These can be broadly categorized as asymmetric synthesis, where the chiral center is created selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric approaches include the hydrogenation of pyridine precursors using chiral catalysts, diastereoselective metalation/cross-coupling, and conjugate additions. researchgate.netnih.gov Recent advances have demonstrated a stepwise dearomatization/borylation of pyridines and a rhodium-catalyzed asymmetric reductive Heck reaction as powerful tools for accessing enantioenriched 3-substituted piperidines. acs.orgsemanticscholar.org

Chiral resolution remains a practical and widely used technique. This typically involves reacting the racemic piperidine derivative with a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. google.comgoogleapis.com Kinetic resolution, where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, is another powerful method for obtaining enantioenriched materials. nih.govwhiterose.ac.ukacs.org

Biocatalysis offers an environmentally friendly and highly selective avenue for producing chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite enantio-, regio-, and chemoselectivity.

Transaminases (TAs) are particularly valuable for the enantioselective synthesis of chiral amines. mdpi.comwhiterose.ac.uk They catalyze the transfer of an amino group from a donor to a ketone acceptor. This can be applied in two main ways: the kinetic resolution of a racemic amine or the asymmetric synthesis of a chiral amine from a prochiral ketone. mdpi.comnih.gov The substrate scope and efficiency of naturally occurring TAs can be limited, but protein engineering has been successfully used to develop highly efficient and selective ω-transaminases for a broader range of substrates. mdpi.comnih.gov

Lipases are widely exploited for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. nih.govjst.go.jp In a typical lipase-catalyzed kinetic resolution of a racemic piperidine alcohol, the enzyme will selectively acylate one enantiomer, allowing for the separation of the slower-reacting enantiomer (as the alcohol) and the faster-reacting one (as the acylated product). nih.govnih.gov Immobilization of the lipase on a solid support is a common strategy to enhance its stability and facilitate its reuse. core.ac.uk

| Enzyme Class | Application | Principle | Example |

| Transaminase (TA) | Asymmetric Synthesis / Kinetic Resolution | Enantioselective transfer of an amino group to a prochiral ketone or from a racemic amine. mdpi.comnih.gov | ω-TA used for the synthesis of enantiopure amines. whiterose.ac.uk |

| Lipase | Kinetic Resolution | Enantioselective acylation of a racemic alcohol or amine, separating the enantiomers based on reaction rate. nih.govjst.go.jp | Lipase PSL-C from Pseudomonas cepacia used to resolve racemic diols. nih.gov |

This table outlines the application of key enzyme classes in the enantioselective synthesis of chiral building blocks relevant to piperidine derivatives.

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. These catalysts offer the advantages of being metal-free, generally less sensitive to air and moisture, and capable of promoting a wide range of reactions.

For the synthesis of chiral piperidines, several organocatalytic methods have been developed. Chiral phosphines have been shown to be effective catalysts for the enantioselective [4 + 2] annulation of imines with allenes, providing access to functionalized piperidine derivatives with high stereoselectivity. acs.org Another powerful approach involves the use of chiral prolinol ether derivatives, such as O-TMS protected diphenylprolinol, to catalyze domino reactions. acs.org For example, a domino Michael addition/aminalization sequence can construct polysubstituted piperidine rings with the formation of four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.org Intramolecular aza-Michael reactions, catalyzed by chiral quinoline-based organocatalysts, also provide an efficient route to enantiomerically enriched substituted piperidines. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques

Chiral Auxiliary and Asymmetric Catalysis Strategies

The enantioselective synthesis of 3-substituted piperidines can be effectively achieved through methods employing either chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, carbohydrate-based auxiliaries, such as those derived from D-arabinopyranosylamine, have been used to control the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com In a hypothetical application to this compound, an achiral precursor could be coupled to such an auxiliary, followed by a diastereoselective cyclization or functionalization step, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can furnish 3-substituted tetrahydropyridines with high enantioselectivity from dihydropyridine (B1217469) precursors. nih.govacs.org These intermediates can then be reduced to the corresponding piperidines. Similarly, nickel-catalyzed reductive coupling reactions have been developed for the synthesis of chiral 3-substituted δ-lactams, which are versatile precursors to 3-substituted piperidines. acs.org Biocatalytic methods, employing enzymes like transaminases or ene-reductases, also provide a powerful route for establishing stereocenters in piperidine rings with high enantiomeric excess (ee >99%). researchgate.net

Below is a table summarizing potential catalytic systems applicable to the synthesis of chiral 3-substituted piperidines.

| Catalyst System | Chiral Ligand/Auxiliary | Key Transformation | Typical Enantioselectivity (ee) | Reference |

| Rhodium(I) Complex | Chiral Diene or Phosphine Ligand | Asymmetric Reductive Heck | High (e.g., >90%) | nih.govacs.org |

| Nickel(0) Complex | Chiral Bilm Ligand | Reductive Cross-Coupling | High | acs.org |

| Copper(I) Complex | Chiral Ligand | Asymmetric Cyclizative Aminoboration | High | nih.gov |

| Biocatalysis | Transaminase/Imine Reductase | Asymmetric Amination/Reduction | Excellent (>99%) | researchgate.net |

| Organocatalysis | Chiral Phosphine | [4+2] Annulation | Good to Very Good | acs.org |

| Auxiliary Control | D-arabinopyranosylamine | Domino Mannich–Michael Reaction | High Diastereoselectivity | researchgate.netcdnsciencepub.com |

Chromatographic and Crystallization-Based Chiral Separations

When a synthetic route yields a racemic mixture of this compound, chiral separation techniques are required to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective analytical and preparative method for this purpose. nih.gov

Alternatively, classical resolution via diastereomeric salt formation is a widely used industrial and laboratory-scale technique. This method involves reacting the racemic piperidine base with a chiral resolving agent, such as a chiral acid like (S)-(+)-camphorsulfonic acid or N-acetyl-L-leucine, to form a pair of diastereomeric salts. google.com These salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine can be liberated by treatment with a base. A single crystallization step can yield enantiomeric purities exceeding 95% ee. google.com Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another strategy to separate enantiomers. nih.govwhiterose.ac.ukacs.org

The table below outlines typical conditions for chiral separation methods.

| Method | Chiral Agent / Stationary Phase | Solvent System | Principle of Separation | Reference |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Kromasil® CHI-DMB) | Heptane/Isopropanol/Diethylamine | Differential interaction with the chiral stationary phase | researchgate.net |

| Diastereomeric Salt Crystallization | (S)-(+)-Camphorsulfonic acid | Ethanol/Methanol (B129727)/THF | Differential solubility of diastereomeric salts | google.com |

| Kinetic Resolution | Chiral Hydroxamic Acid / NHC Catalyst | Organic Solvent | Differential reaction rates of enantiomers | nih.gov |

Flow Chemistry and Continuous Processing in Synthesis Optimization

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. acs.org The synthesis of piperidine derivatives has been successfully adapted to flow microreactors. For instance, electroreductive cyclization of imines with dihaloalkanes has been performed in a flow system to produce piperidines and pyrrolidines efficiently. researchgate.netbeilstein-journals.org

A continuous flow protocol for synthesizing α-chiral piperidines using Grignard reagents and N-(tert-butylsulfinyl)-bromoimine has been developed, achieving high yields and diastereoselectivity within minutes of residence time. acs.orgorganic-chemistry.org Such a setup could be adapted for the synthesis of this compound, potentially involving a key cyclization or reduction step. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, selectivity, and safer handling of reactive intermediates. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For piperidine synthesis, several key transformations have been mechanistically scrutinized. Copper-catalyzed intramolecular C-H amination, for example, is a powerful method for forming pyrrolidine and piperidine rings. nih.govacs.org Mechanistic studies, including experimental and DFT calculations, suggest a Cu(I)/Cu(II) catalytic cycle. The use of N-fluoro amides as substrates is preferred over N-chloro amides due to more favorable reaction pathways. acs.org

Radical-mediated reactions also provide a pathway to piperidines. An enantioselective δ C-H cyanation has been developed that proceeds via a Hofmann-Löffler-Freytag (HLF)-type reaction mechanism. nih.gov This process involves an N-centered radical relay intercepted by a chiral copper catalyst to achieve high regio- and enantioselectivity, providing δ-amino nitriles that can be cyclized to form chiral piperidines. nih.gov The Petrenko-Kritschenko piperidone synthesis, a double Mannich reaction, is another classic transformation whose mechanism has been studied. dtic.mil These mechanistic insights guide the rational design of catalysts and reaction conditions to improve the synthesis of targets like this compound.

Reaction Optimization and Scalability Studies for Academic Production

Transitioning a synthetic route from a small-scale discovery phase to a larger, academic production scale (gram-scale or more) requires careful reaction optimization. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction concentration. For instance, in multicomponent reactions yielding polysubstituted piperidines, both solid-phase and solution-phase strategies have been evaluated to optimize synthesis and purification. acs.org

Scalability studies have shown that methods developed on a small scale can be successfully implemented for larger preparations. A rhodium-catalyzed asymmetric carbometalation was shown to be performable on a gram scale, demonstrating its utility for producing valuable enantioenriched piperidine precursors. acs.org Similarly, flow chemistry protocols are inherently scalable by extending the operation time or using larger reactors. acs.org The development of a scalable synthesis for a pharmacologically important intermediate, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlights key considerations such as using inexpensive reagents and developing high-yielding steps to ensure the process is cost-effective and viable for kilogram-scale production. researchgate.net

The following table presents a hypothetical optimization study for a key cyclization step.

| Entry | Parameter Varied | Condition | Yield (%) | Selectivity (dr or ee) |

| 1 | Catalyst | Catalyst A | 65 | 80:20 |

| 2 | Catalyst | Catalyst B | 92 | 95:5 |

| 3 | Solvent | Toluene | 85 | 93:7 |

| 4 | Solvent | THF | 92 | 95:5 |

| 5 | Temperature | 25 °C | 88 | 94:6 |

| 6 | Temperature | 0 °C | 91 | 97:3 |

| 7 | Concentration | 0.1 M | 90 | 96:4 |

| 8 | Concentration | 0.5 M | 92 | 95:5 |

Chemical Transformations and Derivatization

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a range of bond-forming reactions. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties.

The piperidine nitrogen can be readily alkylated or acylated using standard synthetic methodologies.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Direct N-alkylation can be achieved by treating Tert-butyl 3-(piperidin-3-yl)propanoate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide byproduct. Another effective method is reductive amination, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: The introduction of an acyl group to the piperidine nitrogen forms a stable amide linkage. This is typically accomplished by reacting the parent compound with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine). These reactions are generally high-yielding and proceed under mild conditions.

| Reaction Type | Typical Reagents | Typical Base/Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DIPEA | Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Et₃N, Pyridine (B92270) | Tertiary Amide |

The nucleophilic piperidine nitrogen is a key functional group for the synthesis of amide and urea (B33335) derivatives.

Amide Formation: As detailed in the N-acylation section (3.1.1), amides are readily formed. This transformation is fundamental in medicinal chemistry for linking molecular fragments. The reaction involves coupling the piperidine nitrogen with a carboxylic acid, often activated by standard peptide coupling reagents.

Urea Formation: Substituted ureas can be synthesized by reacting the piperidine nitrogen with an isocyanate. nih.gov The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the urea linkage. This reaction is typically performed in an aprotic solvent and proceeds efficiently at room temperature. For example, reaction with tert-butyl isocyanate would yield a tert-butyl urea derivative. scispace.com Alternatively, less hazardous reagents like carbonyldiimidazole (CDI) can be used to first activate the piperidine nitrogen, followed by the addition of another amine to form an unsymmetrical urea.

Beyond reactions at the nitrogen atom, the carbon framework of the piperidine ring itself can be functionalized. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the direct introduction of substituents at specific positions (C2, C3, or C4) of the ring. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce arylacetate groups, with the regioselectivity often controlled by the choice of catalyst and the nature of the N-protecting group. nih.gov While the subject compound is N-unsubstituted, temporary installation of a suitable directing group can facilitate such site-selective functionalizations, opening avenues to complex, poly-substituted piperidine structures. researchgate.net

Transformations at the Propanoate Ester Moiety

The tert-butyl ester group is another key reactive site in the molecule. It is known for its relative stability to many reaction conditions but can be selectively cleaved or transformed when desired.

Ester Hydrolysis: The tert-butyl ester is particularly susceptible to hydrolysis under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the ester to yield the corresponding carboxylic acid, 3-(piperidin-3-yl)propanoic acid. This reaction proceeds via a stable tert-butyl carbocation and is a common deprotection strategy in organic synthesis. The resulting carboxylic acid is a versatile intermediate for further modifications, such as amidation.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. researchgate.netresearchgate.net For instance, heating the tert-butyl ester in methanol (B129727) with a catalytic amount of sulfuric acid could yield the corresponding methyl ester. researchgate.net Lanthanum(III) isopropoxide has also been shown to be a highly effective catalyst for the transesterification of various esters with primary, secondary, and even tertiary alcohols. researchgate.net

The propanoate ester can be converted into an amide either directly or, more commonly, via a two-step process involving hydrolysis followed by coupling.

Direct Amidation: Methods have been developed for the direct conversion of esters to amides, bypassing the need for hydrolysis. This can be achieved under various conditions, such as heating with an amine in the presence of a Lewis acid catalyst like iron(III) chloride under solvent-free conditions, or by using base-promoted methods. mdpi.comnih.govsemanticscholar.org For example, a mixture of an ester and an amine with potassium tert-butoxide in DMSO can lead to rapid amide formation. semanticscholar.org Another approach involves converting the tert-butyl ester into an acid chloride in situ using reagents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst, which then readily reacts with an amine. organic-chemistry.orgorganic-chemistry.org

Peptide Coupling: The most common route to amide analogues involves the initial hydrolysis of the tert-butyl ester to the free carboxylic acid, as described in section 3.2.1. This resulting 3-(piperidin-3-yl)propanoic acid can then be coupled with a primary or secondary amine to form an amide bond. This reaction is a cornerstone of peptide synthesis and is typically mediated by a wide range of coupling reagents designed to activate the carboxylic acid and facilitate the reaction while minimizing side reactions like racemization. researchgate.netluxembourg-bio.com

| Coupling Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DIC | HOBt, HOAt | Widely used, water-soluble byproducts (EDC). peptide.com |

| Phosphonium Salts | BOP, PyBOP | - | High coupling efficiency, especially for hindered amino acids. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU | - | Fast reaction rates and low racemization. peptide.combachem.com |

Michael Addition and Related Conjugate Reactions

While the secondary amine of the piperidine core in this compound can act as a nucleophile in aza-Michael additions to activated olefins, a more significant conjugate reaction relates to its synthesis. The piperidine ring is commonly formed via the catalytic hydrogenation of its aromatic precursor, tert-butyl 3-(pyridin-3-yl)propanoate. This transformation is mechanistically a 1,4-conjugate addition of hydrogen across the activated pyridine ring.

The reduction of the pyridine ring to a piperidine is a well-established method for synthesizing 3-substituted piperidines. nih.govenamine.net This process typically involves heterogeneous catalysts and proceeds under hydrogen pressure. The choice of catalyst can influence the reaction conditions and selectivity. For instance, rhodium catalysts have been shown to be effective for the hydrogenation of 3-substituted pyridines, sometimes under milder conditions than other catalysts. nih.gov The reaction effectively saturates the aromatic ring, creating the chiral center at the C3 position of the piperidine core.

Reactivity of the tert-Butyl Ester Group

Selective Deprotection Strategies

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. The deprotection of this compound to yield 3-(piperidin-3-yl)propanoic acid is a critical step in many synthetic sequences. This transformation is typically achieved by treatment with a strong acid, which cleaves the ester's C-O bond via a stable tertiary carbocation intermediate. stackexchange.com

A common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM). rsc.orgresearchgate.net The reaction proceeds readily at room temperature. researchgate.net Under these acidic conditions, the basic piperidine nitrogen is protonated, resulting in the formation of the corresponding ammonium (B1175870) salt. Other acidic systems, such as aqueous phosphoric acid or zinc bromide in DCM, can also be employed for the selective cleavage of tert-butyl esters, sometimes offering milder alternatives that may be compatible with other acid-sensitive functional groups. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for tert-Butyl Ester Deprotection

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Standard, efficient method; product is the TFA salt. rsc.orgresearchgate.net |

| Aqueous Phosphoric Acid | - | Varies | Environmentally benign option, high yielding. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | Lewis acid condition, allows for chemoselectivity. researchgate.net |

| Hydrogen Chloride (HCl) | Dioxane / Diethyl Ether | Room Temp | Common alternative, yields the hydrochloride salt. |

Influence as a Steric or Electronic Modulator

The tert-butyl propanoate substituent at the 3-position of the piperidine ring significantly influences the molecule's reactivity, primarily through steric effects. The bulky tert-butyl group creates considerable steric hindrance, which can modulate the accessibility of the piperidine nitrogen to electrophiles in reactions such as N-alkylation or N-acylation. numberanalytics.com

This steric congestion can direct the approach of incoming reagents. For N-alkylation of 3-substituted piperidines, the incoming electrophile will preferentially approach from the face opposite to the bulky substituent, leading to potential diastereoselectivity if other chiral centers are present. researchgate.net The rate of reaction at the nitrogen can also be decreased compared to less substituted piperidines due to this steric shielding. numberanalytics.com

Electronically, the ester group is electron-withdrawing. However, its effect on the basicity and nucleophilicity of the piperidine nitrogen is minimal due to the insulating three-carbon (propanoate) chain separating the ester from the ring. Therefore, steric factors are the predominant modulator of reactivity for this compound.

Oxidative and Reductive Transformations on the Compound Core

The piperidine core of this compound is susceptible to both oxidative and reductive transformations.

Reductive Transformations: The primary reductive transformation is the synthesis of the compound itself from its pyridine precursor, as discussed previously. The catalytic hydrogenation of tert-butyl 3-(pyridin-3-yl)propanoate using catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C) under a hydrogen atmosphere is the most common method to form the piperidine ring. enamine.netrsc.org This reduction is typically highly efficient. rsc.org Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a palladium catalyst, provides an alternative to using molecular hydrogen gas. organic-chemistry.org

Oxidative Transformations: The piperidine ring can undergo several oxidative reactions. The secondary amine can be oxidized to form hydroxylamines or nitroxides. More commonly, oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen. Using reagents like hypervalent iodine can generate an intermediate N-acyliminium ion, which can then be trapped by nucleophiles. nih.gov It is also possible to achieve a dehydrogenation of the piperidine ring back to the corresponding pyridine or a dihydropyridine (B1217469) derivative, although this typically requires specific metal catalysts and harsher conditions.

Stereochemical Control in Chemical Reactions

The C3 position of the piperidine ring in this compound is a stereocenter. Controlling the stereochemistry at this position is crucial for its application in the synthesis of chiral molecules. The most effective strategy for establishing this stereocenter is during the synthesis of the piperidine ring itself, via the asymmetric reduction of the corresponding pyridine precursor.

Catalytic enantioselective reduction of substituted pyridines has emerged as a powerful tool for accessing chiral piperidines. nih.govmdpi.com This can be achieved through:

Asymmetric Hydrogenation: Employing transition metal catalysts (e.g., Iridium, Rhodium, or Boron-based) complexed with chiral ligands allows for the enantioselective addition of hydrogen to the pyridine ring. researchgate.netresearchgate.netacs.org This method can provide high yields and excellent enantioselectivities.

Chemo-enzymatic Methods: A combination of chemical reduction and enzymatic processes can be used to dearomatize pyridinium (B92312) salts, leading to enantioenriched 3-substituted piperidines. mdpi.comresearchgate.net

These methods allow for the synthesis of either the (R)- or (S)-enantiomer of this compound, depending on the catalyst and reactants chosen.

Table 2: Selected Methods for Asymmetric Synthesis of 3-Substituted Piperidines

| Method | Catalyst / Reagent | Key Feature |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Direct, highly enantioselective reduction of the pyridine ring. acs.org |

| Borane-Catalyzed Reduction | Chiral spiro-bicyclic bisboranes | Cascade process involving 1,4-hydroboration and transfer hydrogenation. researchgate.netresearchgate.net |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | One-pot conversion of N-substituted tetrahydropyridines to stereo-defined piperidines. researchgate.net |

Applications As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The unique arrangement of functional groups in tert-butyl 3-(piperidin-3-yl)propanoate facilitates its use in the assembly of intricate molecular architectures, including various heterocyclic systems that are central to drug discovery.

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound serves as a key intermediate for incorporating this essential heterocyclic core into larger molecules. The secondary amine of the piperidine ring provides a nucleophilic site for reactions like N-alkylation, acylation, and reductive amination, allowing for the attachment of diverse substituents or the integration of the ring into a larger molecular framework. For instance, in the development of proteolysis targeting chimeras (PROTACs), piperidine-containing ligands are often used as an anchor to attach linkers, highlighting the ring's role as a foundational structural unit.

The structure of this compound is amenable to synthetic strategies aimed at creating polycyclic and fused-ring systems. The piperidine nitrogen can participate in intramolecular cyclization reactions with a functional group on a side chain attached at another position, or it can be a part of cyclocondensation reactions with other reagents to form fused heterocyclic systems. The propanoate side chain can be chemically modified to introduce functionalities required for annulation reactions, thereby constructing an additional ring fused to the piperidine core. Such fused systems are of significant interest in materials science and pharmaceutical chemistry due to their rigid structures and unique electronic properties.

Role in the Synthesis of Bioactive Molecules and Pharmacophores

The structural components of this compound make it a valuable precursor for a wide range of bioactive molecules, where the piperidine ring often plays a crucial role in binding to biological targets.

The piperidine scaffold is a key pharmacophoric element in the design of various enzyme inhibitors.

IDO1 Degraders: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme and a target in cancer therapy. Piperidine-containing building blocks are utilized in the synthesis of IDO1 degraders, such as PROTACs, where the piperidine unit serves as a critical anchor for attaching the linker that connects the IDO1-binding moiety to an E3 ligase ligand.

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways. Chiral piperidine intermediates are pivotal in the synthesis of potent IRAK4 inhibitors. For example, tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate, a close analog of the title compound's corresponding carbamate, is a key intermediate for synthesizing IRAK4 inhibitors, demonstrating the importance of the substituted piperidine scaffold in this context. The development of pyrimidopyridone-based IRAK4 inhibitors often relies on such piperidine-containing fragments. nih.gov

KDM2B Inhibitors: While the piperidine scaffold is widely used in drug discovery, its specific application as a direct precursor for KDM2B (Lysine-specific demethylase 2B) inhibitors is not extensively documented in the available scientific literature.

NLRP3 Inhibitors: The NLRP3 inflammasome is a multiprotein complex involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. nih.gov Piperidine derivatives are used to create novel chemical scaffolds for potent and selective NLRP3 inflammasome inhibitors. nih.govnih.gov The design of these inhibitors, including those based on pyridazine and sulfonylurea scaffolds, can incorporate the piperidine motif to optimize binding and pharmacokinetic properties. nih.gov

Table 1: Application of Piperidine Scaffolds in Enzyme Inhibitor Synthesis

| Target Enzyme | Inhibitor Class/Example | Role of Piperidine Building Block |

|---|---|---|

| IDO1 | PROTAC Degraders | Serves as an anchor point for linker attachment. |

| IRAK4 | Pyrimidopyridone derivatives | A key chiral intermediate and active pharmacophore. nih.gov |

| NLRP3 | Pyridazine and Sulfonylurea derivatives | Forms the core scaffold of novel inhibitor designs. nih.gov |

Piperidine-based structures are frequently found in receptor antagonists due to their ability to mimic the structures of endogenous ligands. A key chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is not only used for IRAK4 inhibitors but also serves as a crucial component in the synthesis of orexin receptor antagonists. This highlights the utility of the piperidin-3-yl scaffold in developing molecules that modulate receptor activity.

Many natural products with significant biological activity contain piperidine rings. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve efficacy and reduce toxicity. This compound provides a versatile scaffold for creating such analogues. The functional handles on the molecule allow for the systematic modification and elaboration needed to mimic the complex structures of natural products like the fungal metabolite fuligorubin A or sesquiterpenes such as cinnamolide. cam.ac.uk The synthesis of natural product-like molecules often benefits from building blocks that offer both a core heterocyclic structure and opportunities for diverse functionalization. mdpi.com

Linker and Spacer Applications in Conjugate Systems

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The development of Proteolysis Targeting Chimeras (PROTACs) represents a significant advancement in therapeutic strategies, aiming to eliminate disease-causing proteins rather than just inhibiting them. sigmaaldrich.com PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. chemrxiv.org The linker's design is a critical factor that influences the stability and efficacy of the resulting PROTAC. nih.gov

This compound is a relevant building block for constructing these crucial linkers. The piperidine ring can be incorporated into PROTAC linkers to enhance water solubility and introduce a degree of conformational rigidity. nih.gov This rigidity can be advantageous in pre-organizing the molecule to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com

The synthesis of PROTACs often involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are assembled in a stepwise fashion. nih.gov In this context, the piperidine nitrogen of this compound can be functionalized, for example, by coupling it to a fragment bearing the E3 ligase ligand. Subsequently, the tert-butyl ester can be deprotected to reveal a carboxylic acid. This acid then serves as a handle for attaching the POI ligand, completing the PROTAC assembly. This strategy allows for the systematic variation of linker length and composition to optimize the degradation activity of the final PROTAC. explorationpub.com The use of piperidine-containing linkers has been shown to yield potent degraders in various therapeutic areas. nih.gov

Table 1: Key Moieties in PROTAC Synthesis and their Functions

| Component | Example Compound/Moiety | Function in PROTAC |

|---|---|---|

| E3 Ligase Ligand | Pomalidomide, Thalidomide | Recruits the Cereblon (CRBN) E3 ligase complex. nih.govresearchgate.net |

| Linker Component | Piperidine, Piperazine | Provides structural rigidity, improves solubility, and optimizes spacing between the two ligands. chemrxiv.orgnih.gov |

| POI Ligand | JQ1 (for BRD4) | Binds specifically to the target protein intended for degradation. nih.gov |

| Reactive Handle | Carboxylic Acid, Azide | Functional groups used for the chemical conjugation of the different PROTAC components. explorationpub.com |

Applications in Material Science and Polymer Development

While the primary application of this compound is in medicinal chemistry, its structural features suggest potential utility in material science and polymer development. The piperidine ring can be incorporated into polymer backbones or as a pendant group to impart specific properties to the resulting material. The secondary amine offers a site for polymerization or for post-polymerization modification.

For instance, the amine could be used in step-growth polymerization with difunctional monomers (e.g., diacyl chlorides or diisocyanates) to form polyamides or polyureas. The propanoate side chain could influence the polymer's physical properties, such as its glass transition temperature and solubility. After polymerization, the tert-butyl ester can be hydrolyzed to the carboxylic acid, introducing charged groups along the polymer chain. This would dramatically alter the material's properties, making it pH-responsive or increasing its hydrophilicity. Such functional polymers have applications in areas like drug delivery, smart coatings, and separation membranes.

Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk DOS focuses on creating molecular complexity and exploring new areas of chemical space. nih.gov this compound is an excellent scaffold for DOS due to its two distinct functional handles.

Starting from this single intermediate, a large library of compounds with diverse structures can be generated through a "branching" reaction pathway. cam.ac.uk

Diversification at the Amine: The secondary amine of the piperidine ring can undergo a wide range of reactions, including N-alkylation, N-acylation, N-arylation, and reductive amination. By using a diverse set of reactants (alkyl halides, acyl chlorides, aryl halides, aldehydes/ketones), a wide array of substituents can be introduced at this position.

Diversification at the Ester: The tert-butyl ester can be selectively removed under acidic conditions to yield the corresponding carboxylic acid. This acid can then be converted into various functional groups, such as amides, esters, or ketones, by coupling with a diverse library of amines, alcohols, or organometallic reagents.

This dual-functional handle approach allows for the rapid and efficient creation of a chemical library where diversity is introduced at two separate points on the molecule. This strategy enables the exploration of the structure-activity relationships of new chemical entities in a systematic manner. cam.ac.ukmdpi.com

Table 2: Potential Reactions for Diversity-Oriented Synthesis

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Piperidine Nitrogen | N-Acylation | Diverse Acyl Chlorides/Anhydrides | Amide |

| Piperidine Nitrogen | N-Alkylation | Diverse Alkyl Halides | Tertiary Amine |

| Piperidine Nitrogen | Reductive Amination | Diverse Aldehydes/Ketones, NaBH(OAc)₃ | Tertiary Amine |

| Propanoate Side Chain | Ester Hydrolysis | Trifluoroacetic Acid (TFA) | Carboxylic Acid |

| Resulting Acid | Amide Coupling | Diverse Amines, HATU/DIPEA | Amide |

| Resulting Acid | Esterification | Diverse Alcohols, DCC/DMAP | Ester |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Tert-butyl 3-(piperidin-3-yl)propanoate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed to confirm its structure.

¹H NMR and ¹³C NMR Techniques

¹H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would appear in distinct regions of the spectrum. The nine equivalent protons of the tert-butyl group would produce a sharp singlet, typically around 1.4 ppm. The protons of the piperidine (B6355638) ring and the propanoate chain would show more complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the number of different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon of the ester (around 170-175 ppm), the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and distinct signals for the carbons of the piperidine ring and the ethyl chain.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Quaternary Tert-butyl (C(CH₃)₃) | 79 - 82 |

| Piperidine CH₂ | 40 - 55 |

| Piperidine CH | 30 - 40 |

| Propanoate CH₂ | 30 - 35 |

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton correlations within the piperidine ring and along the propanoate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the propanoate chain and the piperidine ring, and the connectivity within the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, this compound (Molecular Formula: C₁₂H₂₃NO₂) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Predicted ESI-MS Data:

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 214.1802 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of this compound may allow for GC analysis, derivatization is sometimes employed for similar compounds to improve chromatographic behavior. The mass spectrum obtained via GC-MS would show the molecular ion (if stable enough under electron ionization) and a characteristic fragmentation pattern. A common fragmentation pathway involves the loss of the tert-butyl group as a stable carbocation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. For this compound, HRMS would be used to confirm the elemental composition of the [M+H]⁺ ion, matching the calculated exact mass.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of this compound. These techniques separate the compound from starting materials, byproducts, and other impurities based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. The technique's high resolution and sensitivity allow for the detection and quantification of trace impurities. In typical reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, which possesses a basic nitrogen atom, mobile phase additives like trifluoroacetic acid or formic acid are often used to ensure sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based stationary phase.

Since the piperidine ring contains a chiral center at the 3-position, this compound exists as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers, which is particularly important in pharmaceutical development as different enantiomers can have distinct pharmacological activities. nih.govcsfarmacie.cz The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.govworldwidejournals.com

Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or synthetic chiral polymers. nih.govcsfarmacie.cz For piperidine-containing compounds, polysaccharide-based CSPs such as Chiralpak® or Chiralcel® columns are often effective. worldwidejournals.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is critical for achieving optimal separation. csfarmacie.czworldwidejournals.com

Because this compound lacks a strong chromophore for UV detection, a pre-column derivatization step may be necessary to attach a UV-active group. For instance, a method developed for the related compound piperidin-3-amine involved derivatization with para-toluenesulfonyl chloride to introduce a chromophore, allowing for sensitive UV detection at 228 nm. nih.gov A similar strategy could be employed for the target compound.

Table 1: Illustrative Chiral HPLC Method for a Related Piperidine Compound

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm (after derivatization) |

| Resolution (Rs) | > 4.0 |

Data based on a method for a similar compound, piperidin-3-amine, to illustrate potential conditions. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for identifying volatile impurities. jmchemsci.com The compound is vaporized and passed through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions in real-time. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system (mobile phase).

The choice of eluent is crucial for achieving good separation between the spots corresponding to the reactants and the product. A common mobile phase for this type of compound would be a mixture of a relatively nonpolar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol), often with a small amount of a basic additive (like triethylamine) to prevent peak tailing of the amine. The spots are visualized under UV light if the compounds are UV-active, or by staining with a reagent such as potassium permanganate or ninhydrin. The relative positions of the spots (Rf values) indicate the progress of the reaction.

Other Advanced Spectroscopic Techniques for Structural Confirmation

Following purification, a suite of spectroscopic techniques is used to confirm the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands. The strong carbonyl (C=O) stretch of the tert-butyl ester group would be prominent, typically appearing in the region of 1730-1750 cm⁻¹. researchgate.netresearchgate.net Other key peaks would include C-H stretching vibrations from the alkyl groups and the piperidine ring (around 2850-3000 cm⁻¹), the N-H stretching of the secondary amine in the piperidine ring (a moderate band around 3300-3500 cm⁻¹), and C-O stretching of the ester group (around 1150-1250 cm⁻¹).

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

Data is based on typical values for these functional groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is generally used for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. This compound lacks an extended system of conjugated double bonds or aromatic rings. Therefore, it is not expected to show significant absorbance in the standard UV-Vis region (200-800 nm). This technique would be more applicable if the molecule were derivatized with a chromophore-containing reagent, as discussed in the context of HPLC analysis.

X-ray Crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net To perform this analysis, a suitable single crystal of the compound (or a crystalline derivative) must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic positions. researchgate.net This technique not only confirms the connectivity of the atoms but also provides detailed information about bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not publicly documented, analysis of related piperidine or tert-butyl propanoate structures demonstrates the power of this technique to reveal detailed conformational features, such as the chair conformation typically adopted by the piperidine ring. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization of Tert-butyl 3-(piperidin-3-yl)propanoate

Conformational analysis is a critical first step in molecular modeling, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This compound possesses significant conformational flexibility arising from two primary sources: the puckering of the six-membered piperidine (B6355638) ring and the rotation around the single bonds of the propanoate side chain.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, ring-flipping can lead to an alternative chair conformation, and higher-energy boat or twist-boat conformations may also exist. researchgate.net The position and orientation (axial vs. equatorial) of the propanoate substituent on the piperidine ring are key determinants of the most stable conformer.

Energy minimization calculations, often employing molecular mechanics force fields such as MMFF94 or AMBER, are used to identify the lowest energy (most stable) conformations. These calculations systematically adjust the molecule's geometry to find a local or global energy minimum. For this compound, this process would elucidate the preferred spatial arrangement of the bulky tert-butyl group relative to the piperidine ring, which is crucial for its interaction with biological targets. Theoretical studies on substituted piperidines have demonstrated that systematic conformational searches are essential to explore the molecule's accessible shapes. nih.govmdpi.com

Table 1: Key Rotatable Bonds and Conformational Features

| Structural Feature | Description of Flexibility | Computational Method | Predicted Outcome |

|---|---|---|---|

| Piperidine Ring | Can adopt chair, boat, and twist-boat conformations. Interconversion between two chair forms is possible. | Energy Minimization (Molecular Mechanics) | Identification of the lowest energy chair conformation with the substituent in the sterically preferred position (likely equatorial). |

| C(3)-C(propanoate) Bond | Rotation determines the orientation of the entire side chain relative to the piperidine ring. | Systematic Conformational Search | Mapping of the rotational energy profile to find low-energy orientations. |

| Propanoate Chain Bonds | Multiple rotatable single bonds within the propanoate and tert-butyl ester groups. | Random or Systematic Conformational Search | Determination of the preferred extended or folded state of the side chain. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the molecular level. tandfonline.com

For this compound, docking simulations would require a specific protein target. Piperidine derivatives have been studied as inhibitors for a wide range of targets, including acetylcholinesterase (AChE), sigma receptors, and µ-opioid receptors. tandfonline.comnih.govnih.gov The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate its binding affinity.

The results of a docking study would reveal:

Binding Pose: The most likely three-dimensional orientation of the compound within the protein's active site.

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. For instance, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. nih.gov

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -9.5 | Trp84, Tyr334, Phe330 | π-π stacking, Hydrophobic interactions |

| Sigma-1 Receptor (S1R) | -8.2 | Glu172, Asp126 | Salt bridge, Hydrogen bond |

| µ-Opioid Receptor | -10.1 | Asp147, Tyr148, Trp318 | Hydrogen bond, Hydrophobic pocket |

Note: This table is illustrative of typical results for piperidine-based ligands and does not represent experimental data for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Stability